molecular formula C16H19NO5S B15110943 (2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid

(2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B15110943
M. Wt: 337.4 g/mol
InChI Key: LEIWMYCZTYXTJQ-SREVYHEPSA-N
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Description

The compound (2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification using ethyl chloroformate and a suitable base.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an amine derivative.

    Formation of the Enone Moiety: The enone moiety is formed through a condensation reaction involving an aldehyde and a ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s benzothiophene core is of interest due to its potential biological activity. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds such as 2-aminobenzothiophene and 3-ethoxycarbonylbenzothiophene share structural similarities.

    Enone Compounds: Compounds like chalcones and curcumin also feature an enone moiety.

Uniqueness

The uniqueness of (2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid lies in its combination of a benzothiophene core with an enone moiety, providing a versatile scaffold for various chemical reactions and potential biological activities.

Properties

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

(Z)-4-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C16H19NO5S/c1-3-22-16(21)14-10-5-4-9(2)8-11(10)23-15(14)17-12(18)6-7-13(19)20/h6-7,9H,3-5,8H2,1-2H3,(H,17,18)(H,19,20)/b7-6-

InChI Key

LEIWMYCZTYXTJQ-SREVYHEPSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C=C\C(=O)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C=CC(=O)O

Origin of Product

United States

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